![molecular formula C20H23F2N3O B5350079 (2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-40411813 has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
作用機序
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is primarily expressed in the lateral hypothalamus and is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activation of orexin-2 receptor, this compound promotes sleep, reduces wakefulness, and reduces food intake.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been found to reduce the activity of orexin neurons in the lateral hypothalamus, which promotes sleep and reduces wakefulness. It has also been shown to reduce food intake by reducing the activity of the mesolimbic dopamine system, which is involved in the reward pathway of food intake.
実験室実験の利点と制限
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, which makes it a valuable tool for studying the role of orexin-2 receptor in various physiological processes. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis, which may limit its availability for some researchers.
将来の方向性
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone has several potential future directions for research. It may be studied further for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. It may also be studied for its potential use as a tool for studying the role of orexin-2 receptor in various physiological processes. Additionally, this compound may be used as a starting point for the development of new and more potent orexin-2 receptor antagonists.
合成法
The synthesis of (2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
科学的研究の応用
(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to be effective in promoting sleep and reducing wakefulness in animal models. It has also been studied for its potential use in the treatment of obesity and addiction. This compound has been found to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
(2,5-difluorophenyl)-[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c1-3-5-14-11-23-13(2)24-20(14)25-9-4-6-15(12-25)19(26)17-10-16(21)7-8-18(17)22/h7-8,10-11,15H,3-6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDOEIXPGONWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。